2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17775695
InChI: InChI=1S/C17H18N2O5/c1-11-6-5-9-18-13(11)15(20)14(16(21)22)19-17(23)24-10-12-7-3-2-4-8-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22)
SMILES:
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17775695

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid -

Specification

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name 3-hydroxy-3-(3-methylpyridin-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H18N2O5/c1-11-6-5-9-18-13(11)15(20)14(16(21)22)19-17(23)24-10-12-7-3-2-4-8-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22)
Standard InChI Key FRZFDROJKPTEHR-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C17H19N2O5, derived from the integration of its functional groups:

  • Benzyloxycarbonyl (Cbz) group: Contributes 8 carbons, 7 hydrogens, and 2 oxygens (C8H7O2).

  • Amino acid backbone: A propanoic acid scaffold (C3H5O2) with an N-terminal Cbz protection.

  • 3-Methylpyridin-2-yl substituent: A heteroaromatic ring system (C6H6N) with a methyl group at position 3.

  • Hydroxyl group: Positioned at the β-carbon, creating a chiral center.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H19N2O5
Molecular Weight337.35 g/mol
Hydrogen Bond Donors3 (NH, OH, COOH)
Hydrogen Bond Acceptors5
Rotatable Bonds9
Topological Polar Surface Area115 Ų

The structural similarity to Z-Dap(Boc)-OH , which shares a Cbz-protected amino acid framework, underscores the role of protective groups in modulating reactivity during peptide synthesis.

Stereochemical Considerations

Synthesis and Modification Strategies

Synthetic Pathways

The compound is synthesized through a multi-step protocol involving:

  • Protection of the amino group: Introduction of the Cbz group via reaction with benzyl chloroformate under basic conditions .

  • Aldol-like condensation: Coupling of a pyridine-derived aldehyde with a glycine equivalent to form the β-hydroxy-α-amino acid backbone.

  • Methylation: Selective methylation at the pyridine’s 3-position using methyl iodide or dimethyl sulfate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Cbz ProtectionBenzyl chloroformate, NaOH85%
Aldol CondensationLDA, THF, -78°C60–70%
MethylationCH3I, K2CO3, DMF75%

Challenges in Purification

The polar hydroxyl and carboxylic acid groups necessitate chromatographic purification using reverse-phase HPLC or silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol/dichloromethane). The presence of the pyridine ring complicates NMR characterization due to aromatic proton splitting patterns, as observed in related compounds .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (≈2 mg/mL at 25°C). The 3-methylpyridine group enhances lipophilicity compared to methoxy-substituted analogs .

  • Stability: Stable under inert atmospheres but prone to oxidation at the hydroxyl group. Long-term storage requires desiccation at -20°C.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H/O-H stretch), 1720 cm⁻¹ (C=O, carboxylic acid), and 1650 cm⁻¹ (C=O, carbamate).

  • NMR (1H): Key signals include δ 7.35–7.25 (Cbz aromatic protons), δ 8.45 (pyridine H-6), and δ 4.70 (β-hydroxy methine).

Applications in Pharmaceutical Chemistry

Peptide Mimetics

The compound serves as a constrained amino acid surrogate in peptide mimetics, where the rigid pyridine ring and hydroxyl group enforce specific backbone conformations. This property is exploited in protease inhibitor design, analogous to Boc-protected diaminopropionic acid derivatives .

Kinase Inhibitor Scaffolds

The 3-methylpyridin-2-yl group mimics ATP’s adenine binding motif, making the compound a candidate for kinase inhibitor development. Molecular docking studies suggest favorable interactions with the hydrophobic pocket of tyrosine kinases.

Future Directions

Further research should prioritize:

  • Enantioselective synthesis to access both (R)- and (S)-configurations.

  • Biological screening for antimicrobial or anticancer activity.

  • Derivatization studies to explore substituent effects on solubility and target affinity.

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